![molecular formula C22H16Cl2O2 B14384399 1,1'-(1,4-Phenylene)bis[2-(4-chlorophenyl)ethan-1-one] CAS No. 90016-23-2](/img/structure/B14384399.png)
1,1'-(1,4-Phenylene)bis[2-(4-chlorophenyl)ethan-1-one]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(1,4-Phenylene)bis[2-(4-chlorophenyl)ethan-1-one] is an organic compound with the molecular formula C28H20Cl2O2 It is a derivative of ethanone, characterized by the presence of two 4-chlorophenyl groups attached to a 1,4-phenylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,4-Phenylene)bis[2-(4-chlorophenyl)ethan-1-one] typically involves the reaction of 4-chlorobenzoyl chloride with 1,4-phenylenediamine in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then subjected to further reaction conditions to yield the final product. The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of 1,1’-(1,4-Phenylene)bis[2-(4-chlorophenyl)ethan-1-one] may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. The final product is typically isolated through filtration and drying processes.
Chemical Reactions Analysis
Types of Reactions
1,1’-(1,4-Phenylene)bis[2-(4-chlorophenyl)ethan-1-one] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield the corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohols and related derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,1’-(1,4-Phenylene)bis[2-(4-chlorophenyl)ethan-1-one] has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1,1’-(1,4-Phenylene)bis[2-(4-chlorophenyl)ethan-1-one] involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1,1’-(1,4-Phenylene)bis[ethanone]
- 1,1’-(1,4-Phenylene)bis[2-(4-methylphenyl)ethan-1-one]
- 1,1’-(1,4-Phenylene)bis[2-(4-fluorophenyl)ethan-1-one]
Uniqueness
1,1’-(1,4-Phenylene)bis[2-(4-chlorophenyl)ethan-1-one] is unique due to the presence of the 4-chlorophenyl groups, which impart distinct chemical and physical properties
Properties
CAS No. |
90016-23-2 |
|---|---|
Molecular Formula |
C22H16Cl2O2 |
Molecular Weight |
383.3 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-1-[4-[2-(4-chlorophenyl)acetyl]phenyl]ethanone |
InChI |
InChI=1S/C22H16Cl2O2/c23-19-9-1-15(2-10-19)13-21(25)17-5-7-18(8-6-17)22(26)14-16-3-11-20(24)12-4-16/h1-12H,13-14H2 |
InChI Key |
DFBZUZWVIVVPSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)C2=CC=C(C=C2)C(=O)CC3=CC=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


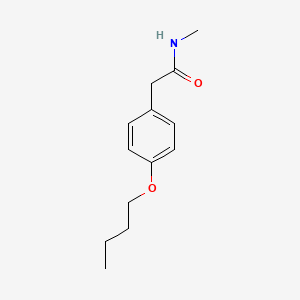
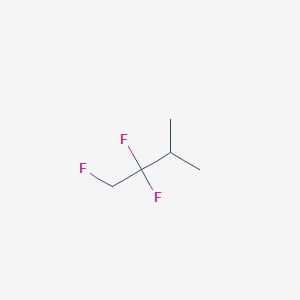
![3-[4-(4-Nitroanilino)phenyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14384349.png)
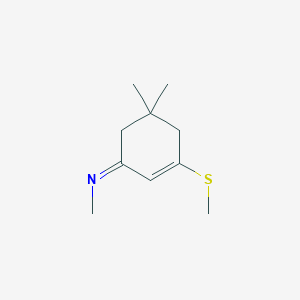

![4-{(4,5-Dihydro-1,3-thiazol-2-yl)[(pyridin-3-yl)methyl]amino}benzonitrile](/img/structure/B14384366.png)
![Spiro[13.14]octacosan-15-ol](/img/structure/B14384371.png)
![1-(4-{[2-(Phenylsulfanyl)ethyl]sulfanyl}phenyl)propan-2-one](/img/structure/B14384372.png)

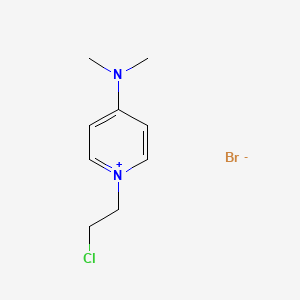
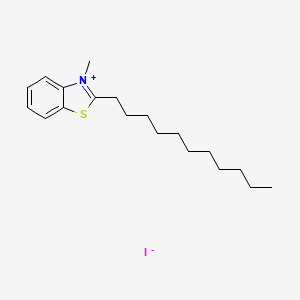

![1,2-Dimethoxy-4-[2-(methylsulfanyl)ethenyl]benzene](/img/structure/B14384395.png)
![N-[2-(Ethylsulfanyl)ethyl]-3-oxobutanamide](/img/structure/B14384398.png)
